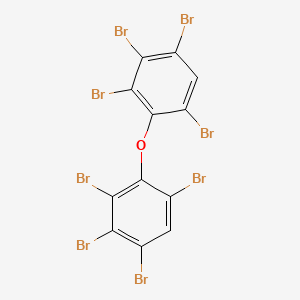

2,2',3,3',4,4',6,6'-Octabromodiphenyl ether

説明

2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers. It is primarily used to enhance the fire resistance of various materials, including plastics, textiles, and electronic equipment. This compound is known for its high thermal stability and effectiveness in reducing the flammability of treated materials .

特性

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,3,4,6-tetrabromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-5(15)11(9(19)7(3)17)21-12-6(16)2-4(14)8(18)10(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFUUKPTSPVXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074775 | |

| Record name | 2,2′,3,3′,4,4′,6,6′-octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117964-21-3 | |

| Record name | 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117964213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2′,3,3′,4,4′,6,6′-octabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',6,6'-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SD9VS79J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Conditions and Mechanism

-

Stoichiometry : A molar excess of bromine (8–10 equivalents per diphenyl ether) ensures complete bromination.

-

Catalyst : AlBr₃ (10–15% by weight) enhances reactivity and regioselectivity.

-

Temperature : The reaction proceeds at 50–70°C to balance reaction rate and side-product formation.

The technical product obtained is a mixture of hepta-, octa-, and nona-brominated congeners, with BDE-197 constituting 11–22% of commercial octabromodiphenyl ether formulations. Post-synthesis, fractional crystallization or column chromatography isolates BDE-197 from other isomers.

Diazotization of Aminodiphenyl Ether Precursors

Aminodiphenyl ethers serve as versatile precursors for synthesizing specific octabrominated congeners. This method involves brominating aminodiphenyl ethers followed by diazotization and subsequent bromine substitution, enabling precise control over bromine positions.

Stepwise Synthesis

-

Bromination of 4,4'-Diaminodiphenyl Ether :

-

Diazotization and Bromine Substitution :

This method achieves higher regioselectivity compared to direct bromination, with reported yields of 70–85% for target congeners.

| Congener | Bromine Positions | Percentage in Mixture |

|---|---|---|

| BDE-197 | 2,2',3,3',4,4',6,6' | 11–22% |

| BDE-196 | 2,2',3,3',4,4',5,6' | 3.1–10.5% |

| BDE-207 | 2,2',3,3',4,4',5,6,6' | 11–12% |

| BDE-209 | 2,2',3,3',4,4',5,5',6,6' | 1.3–50% |

Data adapted from technical reports and analytical studies.

Purification and Characterization

Isolation of BDE-197 from technical mixtures requires advanced chromatographic techniques:

化学反応の分析

Types of Reactions: 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under specific conditions.

Reduction Reactions: The compound can be reduced to lower brominated diphenyl ethers using reducing agents like sodium borohydride.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran.

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Major Products Formed:

Substitution: Formation of various substituted diphenyl ethers.

Reduction: Lower brominated diphenyl ethers.

Oxidation: Formation of brominated phenols and quinones.

科学的研究の応用

Primary Applications

-

Flame Retardants in Plastics and Textiles

- OctaBDE is extensively used in the production of plastics, textiles, and electronic devices to reduce flammability. Its high bromine content provides effective fire resistance.

- Case Study : A study highlighted the use of OctaBDE in polyurethane foams for furniture and automotive applications, demonstrating its effectiveness in meeting fire safety standards while maintaining material performance .

-

Electronics

- The compound is incorporated into circuit boards and other electronic components to mitigate fire risks associated with overheating and electrical faults.

- Data Table 1: Usage in Electronics

Application Material Type Flame Retardant Used Circuit Boards Epoxy Resins OctaBDE Cables PVC OctaBDE

- Building Materials

Environmental and Health Concerns

Despite its utility as a flame retardant, OctaBDE poses significant environmental and health risks due to its persistence and bioaccumulation potential.

-

Environmental Impact

- OctaBDE has been detected in various environmental matrices including soil, water, and biota. Its stability allows it to persist in ecosystems, leading to long-term ecological consequences.

- Data Table 2: Environmental Persistence

-

Health Implications

- Studies have linked exposure to OctaBDE with neurodevelopmental effects and reproductive toxicity. Research on neonatal mice demonstrated behavioral alterations such as hyperactivity and learning deficits following exposure .

- Case Study : A biomonitoring study found detectable levels of OctaBDE in human serum samples, particularly among populations with high dietary intake of contaminated fish .

Regulatory Status

Due to its environmental persistence and potential health risks, regulatory bodies have scrutinized the use of OctaBDE. The Persistent Organic Pollutants Review Committee has classified it as a hazardous substance requiring careful management.

作用機序

The primary mechanism by which 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions occurring in the flame, thereby reducing the rate of combustion and preventing the spread of fire. Additionally, the compound forms a protective char layer on the material’s surface, further enhancing its fire resistance .

類似化合物との比較

Decabromodiphenyl ether: Another brominated flame retardant with a higher degree of bromination.

Pentabromodiphenyl ether: A lower brominated compound with similar flame-retardant properties.

Hexabromodiphenyl ether: Intermediate brominated compound used for similar applications.

Uniqueness: 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between thermal stability and flame-retardant efficiency. Compared to its higher and lower brominated counterparts, it offers an optimal combination of properties for various industrial applications .

生物活性

2,2',3,3',4,4',6,6'-Octabromodiphenyl ether (BDE-197) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential for bioaccumulation, these compounds have raised significant health and ecological concerns. This article explores the biological activity of BDE-197, focusing on its cytotoxicity, endocrine disruption potential, and other relevant biological effects.

Chemical Structure and Properties

BDE-197 has the chemical formula and consists of two phenyl rings with eight bromine atoms attached. This extensive bromination contributes to its flame-retardant properties but also influences its biological interactions.

Biological Activity Overview

Research indicates that BDE-197 exhibits various biological activities, including:

- Cytotoxicity : Studies have shown that BDE-197 can induce cell death in various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against human cervical carcinoma (HeLa) and lung adenocarcinoma (A549) cells, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

- Endocrine Disruption : BDE-197 has been implicated in disrupting thyroid hormone signaling. Exposure to PBDEs has been linked to altered levels of thyroid hormones in both animal studies and human biomonitoring studies. The disruption may lead to developmental neurotoxicity and behavioral changes in offspring exposed during gestation .

- Neurotoxicity : The compound has been shown to affect neurodevelopmental processes. In animal models, exposure during critical developmental windows has resulted in long-term behavioral changes and cognitive impairments .

Case Studies

Several studies have provided insights into the biological effects of BDE-197:

- Cytotoxicity in Cancer Cell Lines :

- Thyroid Hormone Disruption :

- Neurodevelopmental Effects :

Comparative Biological Activity

To provide a clearer understanding of BDE-197's activity compared to other PBDEs, the following table summarizes key findings:

| Compound | Cytotoxicity (IC50 µM) | Endocrine Disruption | Neurodevelopmental Impact |

|---|---|---|---|

| BDE-197 | 10 - 30 | Yes | Yes |

| BDE-47 | 5 - 15 | Yes | Yes |

| DecaBDE | >100 | Minimal | No |

The mechanisms underlying the biological activity of BDE-197 include:

- Reactive Oxygen Species (ROS) Production : Exposure to BDE-197 can lead to increased ROS production, resulting in oxidative stress that contributes to cytotoxicity and inflammation .

- Signal Transduction Pathways : BDE-197 may interfere with various signaling pathways involved in cell growth and differentiation, particularly those related to MAPK/ERK signaling pathways which are crucial for neuronal development .

Q & A

Q. What analytical methods are recommended for identifying and quantifying 2,2',3,3',4,4',6,6'-octabromodiphenyl ether (BDE-197) in environmental samples?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use electron capture negative ionization (ECNI) to enhance sensitivity for high-brominated congeners. Calibrate with certified reference standards (e.g., 50 µg/mL in nonane or toluene) .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to confirm structural integrity, particularly for distinguishing isomers. Spectral data for BDE-197 can be cross-referenced with synthesized standards .

- Quality Control: Include isotopically labeled internal standards (e.g., C-labeled PBDEs) to correct for matrix effects and recovery losses .

Q. How does the environmental persistence of BDE-197 compare to lower-brominated PBDEs like BDE-47?

Answer:

- Bioaccumulation Potential: BDE-197 exhibits lower bioaccumulation than tetra- to hexa-BDEs due to its higher molecular weight and reduced lipid solubility. However, it may persist in sediments due to strong adsorption to organic matter .

- Degradation Pathways: Unlike lower-brominated congeners, BDE-197 is resistant to photolytic and microbial degradation under typical environmental conditions. Laboratory studies suggest debromination to hexa- or penta-BDEs under anaerobic conditions .

Q. What are the primary sources of BDE-197 in environmental matrices?

Answer:

- Industrial Origins: BDE-197 is a minor component of commercial OctaBDE mixtures (e.g., DE-79™) and a degradation product of decabromodiphenyl ether (BDE-209) via thermal or photolytic debromination .

- Environmental Pathways: Detectable in air, dust, and aquatic systems near e-waste recycling sites. Use cluster analysis of ECFP fingerprints to trace contamination sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioaccumulation data for BDE-197 across species?

Answer:

- Species-Specific Metabolism: In rodents, BDE-197 is retained in adipose tissue with limited metabolism, whereas fish show hydroxylated metabolites. Use in vitro hepatocyte assays to compare metabolic pathways .

- Machine Learning Models: Apply algorithms trained on molecular descriptors (e.g., log , topological surface area) to predict species-specific bioaccumulation factors. Validate with in vivo data from zebrafish or rat models .

Q. What synthetic routes are available for producing high-purity BDE-197 for toxicological studies?

Answer:

- Bromination of Lower-Brominated Precursors: Brominate 3,3',4,4',6,6'-hexabromodiphenyl ether (BDE-169) using Br/Fe catalyst. Monitor reaction progress via GC-MS to avoid over-bromination .

- Diazotization-Reduction Method: Start with diaminodiphenyl ethers, brominate to octa-substitution, then reduce amino groups. Yields >95% purity confirmed by NMR and melting point analysis .

Q. How do co-exposures to BDE-197 and other POPs (e.g., PCBs) alter toxicity endpoints in model organisms?

Answer:

- Thyroid Hormone Disruption: BDE-197 potentiates PCB-153-induced suppression of serum thyroxine (T4) in rats. Use RNA sequencing to identify synergistic effects on thyroid-responsive genes (e.g., Dio1, Ttr) .

- Oxidative Stress Assays: Measure lipid peroxidation (MDA levels) and glutathione (GSH/GSSG ratios) in zebrafish larvae exposed to BDE-197/PCB mixtures. Dose-response models should account for non-additive interactions .

Q. What challenges arise in quantifying BDE-197 in complex matrices, and how can they be mitigated?

Answer:

- Matrix Interferences: Co-eluting congeners (e.g., BDE-204) in sediment extracts require high-resolution GC columns (e.g., DB-5HT) and tandem MS/MS for separation .

- Isomer-Specific Quantitation: Use synthesized isomer standards (e.g., BDE-197 vs. BDE-201) to refine retention indices and avoid misidentification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。